

MET Kinase-IN-4: Application Notes for Preclinical Research

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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183

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Introduction

MET Kinase-IN-4 is a potent, orally active inhibitor of the MET receptor tyrosine kinase. Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. These application notes provide an overview of the preclinical data available for **MET Kinase-IN-4** and offer general protocols for its investigation as a monotherapy. It is important to note that, to date, no peer-reviewed studies detailing the use of **MET Kinase-IN-4** in combination with other therapeutic agents have been published. Therefore, the information presented here is based on its activity as a single agent.

Physicochemical and Pharmacokinetic Properties

Property	Value
Molecular Formula	C ₂₅ H ₂₉ N ₅ O ₄
Molecular Weight	463.53 g/mol
Physical Appearance	Crystalline solid
Solubility	Soluble in DMSO
Oral Bioavailability	Orally active in preclinical models
Metabolic Stability	Reported to have good stability in human and mouse liver microsomes[1]

In Vitro Activity

MET Kinase-IN-4 has demonstrated potent inhibitory activity against MET kinase and other related kinases.

Target	IC ₅₀ (nM)	Reference
MET	1.9	[1]
Flt-3	4	[1]
VEGFR-2	27	[1]

In Vivo Antitumor Activity

Preclinical studies in a xenograft model have shown the in vivo efficacy of **MET Kinase-IN-4**.

Animal Model	Dosing	Outcome	Reference
GTL-16 human gastric carcinoma xenograft	6.25, 12.5, 25, and 50 mg/kg, p.o., once daily	Dose-dependent antitumor activity	[1]

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of **MET Kinase-IN-4**. These should be adapted based on specific experimental needs and cell line characteristics.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **MET Kinase-IN-4** against MET kinase.

Materials:

- Recombinant human MET kinase
- ATP
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

- **MET Kinase-IN-4**
- Kinase buffer
- ADP-Glo™ Kinase Assay kit (or similar)
- Microplate reader

Protocol:

- Prepare a serial dilution of **MET Kinase-IN-4** in DMSO.
- In a 96-well plate, add the recombinant MET kinase, kinase buffer, and the substrate peptide.
- Add the diluted **MET Kinase-IN-4** to the wells. Include a DMSO-only control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
- Measure luminescence using a microplate reader.
- Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of **MET Kinase-IN-4** and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of **MET Kinase-IN-4** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line with known MET expression/activation (e.g., GTL-16)
- Complete cell culture medium
- **MET Kinase-IN-4**

- MTT reagent or CellTiter-Glo® reagent
- 96-well plates
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of **MET Kinase-IN-4** in cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of **MET Kinase-IN-4**. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours.
- For MTT assay, add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
- For CellTiter-Glo® assay, add the reagent directly to the wells and measure luminescence according to the manufacturer's protocol.
- Determine the IC₅₀ for cell proliferation.

Western Blot Analysis of MET Signaling

Objective: To confirm the inhibition of MET phosphorylation and downstream signaling by **MET Kinase-IN-4**.

Materials:

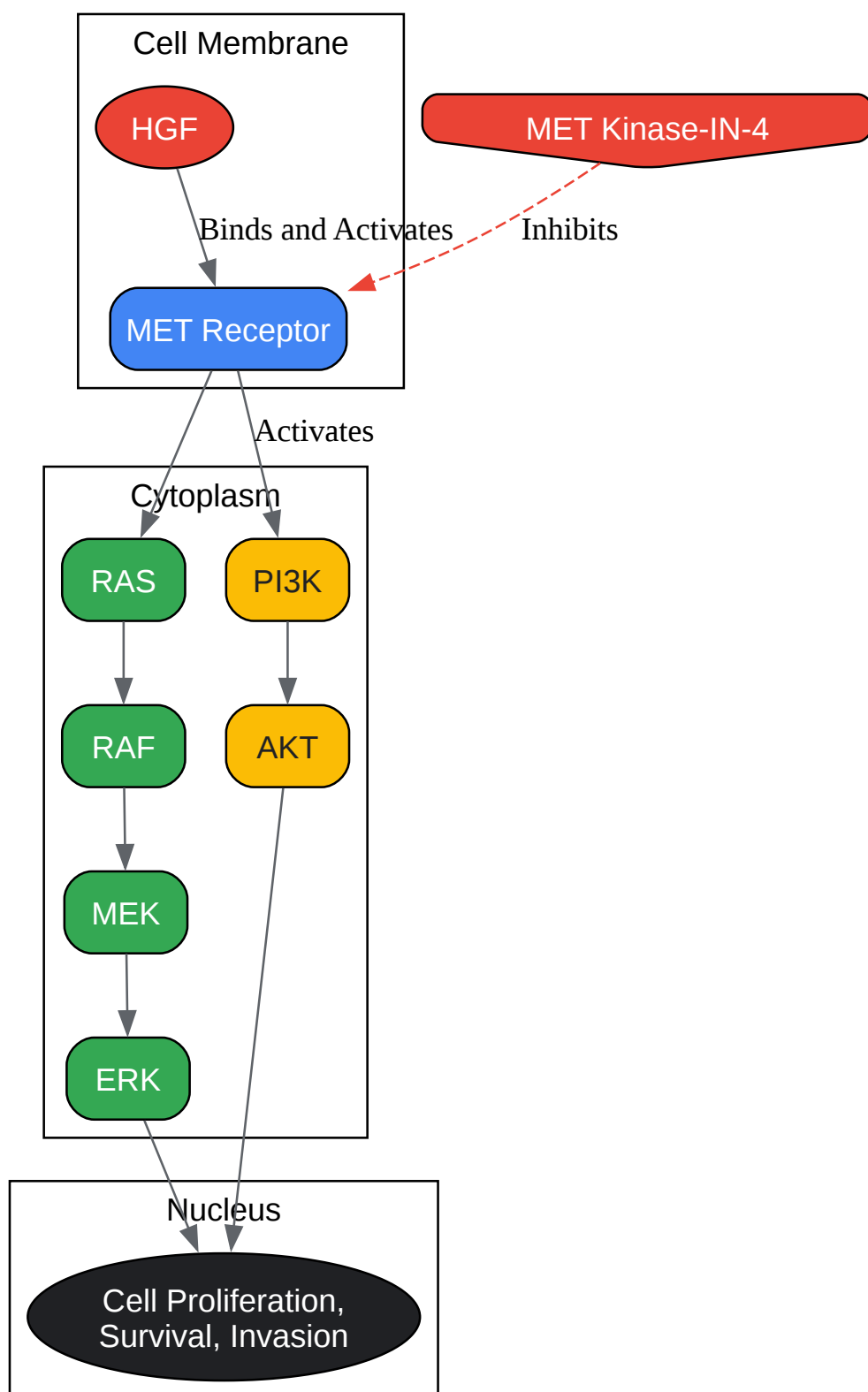
- Cancer cell line (e.g., GTL-16)
- **MET Kinase-IN-4**
- Hepatocyte Growth Factor (HGF) for stimulation (optional)
- Lysis buffer with protease and phosphatase inhibitors

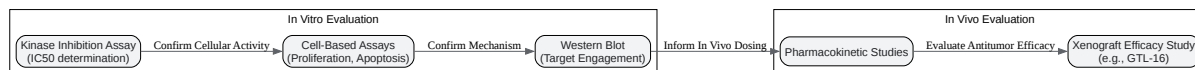
- Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate

Protocol:

- Plate cells and allow them to grow to 70-80% confluency.
- Treat the cells with various concentrations of **MET Kinase-IN-4** for a specified time (e.g., 2 hours).
- If investigating ligand-induced signaling, starve the cells in serum-free medium before treatment and then stimulate with HGF for a short period (e.g., 15 minutes) before lysis.
- Wash the cells with cold PBS and lyse them on ice.
- Determine protein concentration using a BCA or Bradford assay.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams





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References

- 1. medchemexpress.com [medchemexpress.com]
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